1,1-Dimethylethyl [cis-4-(aminomethyl)-4-hydroxycyclohexyl]carbamate
Overview
Description
“1,1-Dimethylethyl [cis-4-(aminomethyl)-4-hydroxycyclohexyl]carbamate” is a chemical compound with the molecular formula C12H24N2O3 . It’s also known by other names such as “tert-butyl N-[cis-4-(aminomethyl)-4-hydroxycyclohexyl]carbamate” and "Carbamic acid, N-[cis-4-(aminomethyl)-4-hydroxycyclohexyl]-, 1,1-dimethylethyl ester" .
Scientific Research Applications
Synthesis and Transformation of Bicyclic Compounds
Research has shown significant interest in the synthesis and transformation of bicyclic compounds, which share structural motifs with the query compound. For instance, the synthesis of 3,4-fused bicyclic β-lactams transformed into methyl cis-3-aminotetrahydrofuran-2-carboxylates highlights a methodology for converting cis-azetidin-2-ones into valuable cyclic compounds through bicyclic beta-lactams. This process involves hydrogenolysis, intramolecular nucleophilic substitution, and acidic methanolysis, underscoring the potential for complex molecular transformations in synthetic organic chemistry (Leemans et al., 2010).
Catalytic Activity and Heterocycle Synthesis
The development of novel catalytic processes and the synthesis of nitrogen-containing heterocycles are key research areas. A study involving the synthesis of a stable spirocyclic (alkyl)(amino)carbene and its application as a ligand for transition metal-based catalysts in the gold(I) catalyzed hydroamination of internal alkynes demonstrates the utility of structurally complex carbenes in organic synthesis and catalysis. This work contributes to expanding the scope of synthetic methodologies for 1,2-dihydroquinoline derivatives and related nitrogen-containing heterocycles (Zeng et al., 2009).
Structural Characterization and Potential Bioactivity
The structural characterization of novel compounds with potential bioactivity, such as anticholinesterase agents, is another area of interest. Research focusing on novel compounds containing a carbamate and a dimethylamine group in cyclohexane rings has explored their conformer populations and structural preferences. Such studies are pivotal for understanding the relationship between structure and potential bioactivity, providing insights into the design of compounds with specific biological properties (Oliveira et al., 2003).
properties
IUPAC Name |
tert-butyl N-[4-(aminomethyl)-4-hydroxycyclohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-9-4-6-12(16,8-13)7-5-9/h9,16H,4-8,13H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEYQCSBPPAXAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethylethyl [cis-4-(aminomethyl)-4-hydroxycyclohexyl]carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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